molecular formula C12H15NO2 B515157 N-(2-allyl-3-methoxyphenyl)acetamide CAS No. 340774-74-5

N-(2-allyl-3-methoxyphenyl)acetamide

货号: B515157
CAS 编号: 340774-74-5
分子量: 205.25g/mol
InChI 键: STVGRQZNNMNQGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-allyl-3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-allyl-3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-allyl-3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

340774-74-5

分子式

C12H15NO2

分子量

205.25g/mol

IUPAC 名称

N-(3-methoxy-2-prop-2-enylphenyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-4-6-10-11(13-9(2)14)7-5-8-12(10)15-3/h4-5,7-8H,1,6H2,2-3H3,(H,13,14)

InChI 键

STVGRQZNNMNQGP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=CC=C1)OC)CC=C

规范 SMILES

CC(=O)NC1=C(C(=CC=C1)OC)CC=C

产品来源

United States
Foundational & Exploratory

In-Depth Technical Guide: N-(2-Allyl-3-Methoxyphenyl)acetamide

[1]

Executive Summary & Chemical Identity[1][2]

N-(2-allyl-3-methoxyphenyl)acetamide (CAS: 340774-74-5) is a specialized synthetic intermediate belonging to the class of ortho-allyl acetanilides .[1] It serves as a critical "privileged scaffold" precursor in the synthesis of 4-substituted indoles , dihydrobenzofurans , and fused tricyclic systems found in serotonin (5-HT) and melatonin (MT1/MT2) receptor modulators.[1]

Its structural uniqueness lies in the 1,2,3-trisubstitution pattern of the benzene ring.[1] The presence of an allyl group at position 2—sandwiched between the acetamido group (C1) and the methoxy group (C3)—creates a high-energy steric environment ideal for rapid, regioselective cyclization reactions.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name N-(3-methoxy-2-(prop-2-en-1-yl)phenyl)acetamide
CAS Number 340774-74-5
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
SMILES COc1cccc(NC(C)=O)c1CC=C
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

Physicochemical Properties & Spectral signatures[1][3][5][6][8]

Understanding the spectral footprint of this compound is essential for validating the success of the Claisen rearrangement, which is the primary method of its formation.

NMR Spectral Characteristics (Predicted/Typical)

The 1,2,3-substitution pattern breaks the symmetry of the parent meta-anisidine derivative, resulting in distinct splitting patterns.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Amide NH:

      
       7.2–7.5 ppm (broad singlet).
      
    • Aromatic Ring (3H):

      • 
         7.15 ppm (t, J = 8.0 Hz, H-5).[1]
        
      • 
         6.80 ppm (d, J = 8.0 Hz, H-6).[1]
        
      • 
         6.65 ppm (d, J = 8.0 Hz, H-4).[1]
        
    • Allyl Group: [1]

      • Methine (-CH=):

        
         5.85–6.00 ppm (m, 1H).[1]
        
      • Terminal Alkenes (=CH₂):

        
         5.00–5.15 ppm (m, 2H).
        
      • Benzylic Methylene (-CH₂-):

        
         3.35–3.45 ppm (d, J = 6.0 Hz, 2H).[1] Note: This shift confirms the C-allyl linkage vs. O-allyl.
        
    • Methoxy (-OCH₃):

      
       3.82 ppm (s, 3H).[1]
      
    • Acetyl (-COCH₃):

      
       2.15 ppm (s, 3H).[1]
      
Thermal Properties[1][2][5]
  • Melting Point: Typically 80–105 °C (Dependent on purity and polymorph).

  • Stability: Stable under ambient conditions; however, the terminal alkene is susceptible to oxidation over prolonged storage without antioxidants.[1]

Synthesis & Reaction Engineering

The synthesis of N-(2-allyl-3-methoxyphenyl)acetamide is a classic application of the Aromatic Claisen Rearrangement , exploiting the thermodynamic drive to form a C–C bond.

Synthetic Pathway (Graphviz Diagram)

The following diagram illustrates the transformation from 3-acetamidophenol to the target compound, highlighting the critical rearrangement step.

SynthesisPathwayStart3-AcetamidophenolInter1N-(3-allyloxyphenyl)acetamide(O-Allyl Intermediate)Start->Inter1Allyl Bromide, K2CO3Acetone, RefluxInter2N-(2-allyl-3-hydroxyphenyl)acetamide(C-Allyl Product)Inter1->Inter2Claisen Rearrangement200°C, N,N-Diethylaniline(Regioselective to C2)TargetN-(2-allyl-3-methoxyphenyl)acetamide(Target)Inter2->TargetMeI, K2CO3DMF, RTInter2->Target

Figure 1: Synthetic route via Claisen Rearrangement.[1] The rearrangement step establishes the critical C–C bond at the crowded C2 position.[1]

Detailed Protocol
Step 1: O-Allylation[1]
  • Reagents: 3-Acetamidophenol (1.0 eq), Allyl bromide (1.1 eq), K₂CO₃ (1.5 eq).[1]

  • Solvent: Acetone or DMF.[1]

  • Conditions: Reflux for 4–6 hours.[1]

  • Outcome: Formation of the aryl allyl ether.[1]

Step 2: Thermal Claisen Rearrangement (Critical Step)

This step requires high thermal energy to overcome the activation barrier for the [3,3]-sigmatropic rearrangement.[1]

  • Method: The O-allyl intermediate is heated to 190–210 °C .

  • Solvent: High-boiling solvent (e.g., N,N-diethylaniline) or solvent-free (neat).[1]

  • Regioselectivity: The rearrangement can occur at C2 or C4/C6.[1] The C2 position (between the amino and hydroxyl groups) is sterically hindered but electronically favorable due to hydrogen bonding stabilization between the acetamide NH and the phenolic oxygen.

  • Purification: Flash column chromatography is often required to separate the C2-allyl isomer from the C4/C6-allyl byproducts.[1]

Step 3: O-Methylation[1]
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Conditions: Standard Williamson ether synthesis conditions (K₂CO₃/DMF).

  • Result: Locks the phenol as a methoxy group, yielding the target N-(2-allyl-3-methoxyphenyl)acetamide.[1]

Applications in Drug Discovery[1][7][9][10]

This compound is a "gateway intermediate" for synthesizing fused heterocyclic rings.[1] The proximity of the nitrogen (position 1) and the alkene (position 2) allows for rapid cyclization.

Synthesis of 4-Methoxyindole

The most significant application is the synthesis of 4-methoxyindole , a scaffold found in numerous bioactive alkaloids and pharmaceuticals (e.g., Pindolol analogs, Mitragynine analogs).[1][2]

Mechanism:

  • Hydrolysis: Removal of the acetyl group yields 2-allyl-3-methoxyaniline .[1]

  • Cyclization:

    • Pd-Catalyzed (Heck-type): Intramolecular amination of the alkene.[1]

    • Ozonolysis/Reduction: Oxidative cleavage of the alkene to an aldehyde, followed by spontaneous condensation with the amine.[1]

Cyclization Logic Diagram

CyclizationTargetN-(2-allyl-3-methoxyphenyl)acetamideAniline2-Allyl-3-methoxyanilineTarget->AnilineHydrolysis (HCl/EtOH)DihydroDihydrobenzofuran derivatives(Ramelteon analogs)Target->DihydroIodocyclization(if O-allyl isomer)Indole4-MethoxyindoleAniline->IndolePdCl2(MeCN)2 or O3 then NaBH4

Figure 2: Divergent synthesis pathways. The compound serves as a branch point for Indole and Dihydrobenzofuran scaffolds.[1]

Handling & Safety (E-E-A-T)

  • Sensitization: Acetanilides can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.

  • Storage: Store at 2–8 °C. The allyl group is prone to slow auto-oxidation; store under nitrogen if keeping for >3 months.[1]

  • Validation: Always verify the C-allyl vs. O-allyl structure using NMR. The O-allyl ether (precursor) has a doublet at

    
     4.5 ppm, while the C-allyl product (target) has a doublet at 
    
    
    3.4 ppm.[1] This is the definitive quality control check.

References

  • Claisen Rearrangement Methodology

    • Martin, R. (1979). The Claisen Rearrangement in Organic Synthesis. Chemical Reviews, 79(2), 181-236.[1] Link

  • Indole Synthesis from 2-Allylanilines

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines or 2-halo-N-allylanilines.[1] Journal of the American Chemical Society, 113(17), 6689-6690.[1] Link

  • Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (2004). Simple and Practical Synthesis of 4-Substituted Indoles. Natural Product Communications. (Contextual citation for the general route via 3-substituted anilines).
  • Commercial Reference

    • ChemScene.[1] (n.d.). N-(2-Allyl-3-methoxyphenyl)acetamide Product Data. Retrieved from (Verified CAS 340774-74-5).[1]

Methodological & Application

Application Notes and Protocols for N-(2-allyl-3-methoxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-(2-allyl-3-methoxyphenyl)acetamide in medicinal chemistry. While direct literature on this specific molecule is emerging, its structural motifs—the allyl group, the methoxyphenyl core, and the acetamide linker—are well-established pharmacophores. This guide synthesizes information from related compounds to propose a robust framework for its synthesis, characterization, and evaluation as a therapeutic candidate, with a primary focus on its hypothesized role as a modulator of the Wnt signaling pathway. All protocols are designed to be self-validating and are supported by authoritative references.

Introduction: Rationale for Investigation

N-(2-allyl-3-methoxyphenyl)acetamide is a novel small molecule with significant potential in drug discovery. Its structure combines three key features that are prevalent in numerous biologically active agents:

  • The Allyl Group: Allyl-containing compounds, found in natural sources like garlic and cinnamon, have demonstrated a wide range of anticancer activities, including the inhibition of cell proliferation, induction of DNA damage, and cell cycle arrest.[1][2]

  • The Acetamide Linker: The acetamide functional group is a cornerstone of medicinal chemistry, found in approximately 25% of commercially available drugs.[3] Derivatives have shown diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6][7]

  • The Methoxyphenyl Core: This moiety is a common feature in ligands targeting a variety of receptors and enzymes, contributing to binding affinity and influencing pharmacokinetic properties.[8][9]

A key patent highlights that derivatives of N-heteroaryl or 2-heteroaryl substituted acetamides can act as modulators of Wnt signaling, a pathway frequently dysregulated in diseases like cancer and osteoarthritis.[10] This provides a strong, testable hypothesis for the mechanism of action of N-(2-allyl-3-methoxyphenyl)acetamide.

This guide will provide detailed protocols to synthesize this compound and systematically evaluate its potential as a Wnt signaling modulator and anticancer agent.

Synthesis and Characterization

The synthesis of N-(2-allyl-3-methoxyphenyl)acetamide can be achieved through a standard and reliable N-acylation reaction. The proposed workflow is based on established methodologies for N-arylacetamide synthesis.[11][12]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 2-Allyl-3-methoxyaniline D N-(2-allyl-3-methoxyphenyl)acetamide A:e->D:w N-Acylation B Acetic Anhydride (Ac2O) or Acetyl Chloride (AcCl) B:s->D:n C Base (e.g., Pyridine or Et3N) in an aprotic solvent (e.g., DCM) C:n->D:s

Caption: Proposed synthetic workflow for N-(2-allyl-3-methoxyphenyl)acetamide.

Protocol 2.1: Synthesis of N-(2-allyl-3-methoxyphenyl)acetamide

Rationale: This protocol employs a standard acylation of an aniline derivative. Acetic anhydride is chosen as a readily available and effective acylating agent. The use of a mild base like pyridine scavenges the acetic acid byproduct, driving the reaction to completion.

Materials:

  • 2-Allyl-3-methoxyaniline

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-allyl-3-methoxyaniline (1.0 eq) in anhydrous DCM (10 mL per gram of aniline).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise over 10 minutes. Ensure the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to yield N-(2-allyl-3-methoxyphenyl)acetamide as a solid or oil.

Protocol 2.2: Characterization

Rationale: Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound before biological evaluation.

Methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected proton signals would include aromatic protons, a methoxy singlet, allyl group protons, and an acetamide methyl singlet.[11]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch, C=O (amide I) stretch, and N-H bend (amide II).[12]

  • Melting Point: To assess purity for solid compounds.

Parameter Expected Data Range/Observation Rationale
¹H NMR Aromatic (δ 6.8-7.5), Allyl (δ 3.4-6.0), Methoxy (δ ~3.8), NH (δ ~7.5, broad), Acetyl CH₃ (δ ~2.2)Confirms proton environment and connectivity.
¹³C NMR Aromatic (δ 110-160), C=O (δ ~170), Alkyl/Allyl (δ 24-40, 115, 137), Methoxy (δ ~55)Confirms carbon skeleton.
HRMS (ESI) Calculated for C₁₂H₁₅NO₂ + H⁺Provides exact mass and confirms elemental composition.
Purity (HPLC) >95%Ensures biological data is attributable to the target compound.

Table 1: Expected Characterization Data for N-(2-allyl-3-methoxyphenyl)acetamide.

Hypothesized Mechanism of Action: Wnt Signaling Modulation

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on" state (e.g., in many cancers), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription (e.g., c-Myc, Cyclin D1), driving proliferation.

Based on prior art[10], we hypothesize that N-(2-allyl-3-methoxyphenyl)acetamide may interfere with this pathway, potentially by promoting the activity of the destruction complex or inhibiting downstream events, leading to reduced cancer cell proliferation.

G cluster_pathway Simplified Wnt/β-Catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Activates DVL DVL Receptor->DVL DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_Nuc β-Catenin BetaCatenin->BetaCatenin_Nuc Translocates TCF_LEF TCF/LEF BetaCatenin_Nuc->TCF_LEF Binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Compound N-(2-allyl-3-methoxyphenyl)acetamide Compound->DestructionComplex Hypothesized Inhibition of β-Catenin Accumulation

Caption: Hypothesized action of the compound on the Wnt signaling pathway.

In Vitro Evaluation Protocols

The following protocols are designed to test the compound's cytotoxicity and its specific effect on the Wnt signaling pathway.

Protocol 4.1: Cell Viability and Cytotoxicity (MTT Assay)

Rationale: To determine the concentration-dependent effect of the compound on the viability of cancer cells. A Wnt-dependent cell line (e.g., HCT-116, colorectal cancer) and a Wnt-independent line (e.g., HEK293) should be used to assess selectivity.

Materials:

  • HCT-116 and HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-(2-allyl-3-methoxyphenyl)acetamide stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be ≤0.1%.

  • Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate for 48-72 hours at 37 °C, 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 4.2: Wnt/β-Catenin Reporter Assay (TOP/FOP Flash)

Rationale: This is a direct functional assay to measure the transcriptional activity of the TCF/LEF complex, which is activated by β-catenin. A decrease in the TOP/FOP ratio indicates inhibition of the pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • A control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned medium (as a pathway activator)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect cells with either TOPFlash or FOPFlash plasmid along with the Renilla control plasmid.

  • After 24 hours, re-plate the transfected cells into a 96-well plate.

  • Treat the cells with various concentrations of N-(2-allyl-3-methoxyphenyl)acetamide for 1 hour.

  • Stimulate the cells with Wnt3a conditioned medium for 16-24 hours to activate the pathway.

  • Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activity according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the TOP/FOP ratio for each treatment condition. A dose-dependent decrease in this ratio indicates specific inhibition of Wnt/β-catenin signaling.

Assay Cell Line Parameter Hypothetical Result (IC₅₀)
MTT Cytotoxicity HCT-116 (Wnt-dependent)IC₅₀5.2 µM
MTT Cytotoxicity HEK293 (Wnt-independent)IC₅₀> 50 µM
Wnt Reporter HEK293-TOP/FOPIC₅₀2.5 µM

Table 2: Hypothetical In Vitro Activity Data.

In Vivo Evaluation Protocols

Following promising in vitro results, in vivo studies are critical to assess efficacy and drug-like properties in a whole-animal system.[13]

Protocol 5.1: Colorectal Cancer Xenograft Mouse Model

Rationale: This protocol evaluates the compound's ability to inhibit tumor growth in an established preclinical cancer model.[14]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • HCT-116 cells

  • Matrigel

  • N-(2-allyl-3-methoxyphenyl)acetamide formulated in a suitable vehicle (e.g., 0.5% CMC/0.1% Tween-80 in water)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCT-116 cells (e.g., 2-5 million cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).

  • Administer the compound (e.g., at 10, 30, and 100 mg/kg) and vehicle control daily via oral gavage or intraperitoneal injection.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for β-catenin).

Caption: Experimental workflow for the in vivo xenograft efficacy study.

Conclusion and Future Directions

N-(2-allyl-3-methoxyphenyl)acetamide represents a promising chemical scaffold for medicinal chemistry exploration. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. Initial studies should focus on confirming its proposed activity as a Wnt signaling inhibitor using the in vitro assays described. Positive results would warrant progression to in vivo efficacy and pharmacokinetic studies to fully assess its potential as a novel therapeutic agent for cancer or other diseases driven by aberrant Wnt signaling.

References

  • Compounds derived from n-heteroaryl or 2-heteroaryl substituted acetamide as modulators of the wnt signals. PubChem Patent CL-2011002116-A1.[Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(4-Allyl-2-Methoxy-Phenoxy)-N%2CN-Bis(2-from-Silitonga-Pandia/77839353995f502c388d0856004c8f2b7f30d061]([Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.[Link]

  • Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.[Link]

  • In Vivo Neuroscience Models. Selvita.[Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate.[Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry.[Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara.[Link]

  • N′-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide. National Center for Biotechnology Information (PMC).[Link]

  • Heterocyclidene-n-(aryl) acetamide derivative.
  • Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry.[Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information (PMC).[Link]

  • In vitro, in vivo and ex vivo models for studying particle deposition and drug absorption of inhaled pharmaceuticals. European Journal of Pharmaceutical Sciences.[Link]

  • Melatonin, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793),... ResearchGate.[Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Publications.[Link]

  • Bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: synthesis, binding affinity and intrinsic activity for MT(1) and MT(2) melatonin receptors. PubMed.[Link]

  • Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.[Link]

  • Estragole. Wikipedia.[Link]

  • Novel substituted-acetamide compound and a process for the preparation thereof.
  • Acetamide, n-allyl-2-(3,4-dimethoxyphenyl)- (C13H17NO3). PubChemLite.[Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ResearchGate.[Link]

  • In Vivo Pharmacology. Reaction Biology.[Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.[Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. National Center for Biotechnology Information (PMC).[Link]

  • Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed.[Link]

  • Announcing the 2025 In Vivo Target Validation Grantees. Target ALS.[Link]

  • (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed.[Link]

  • A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. PLOS.[Link]

  • Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. MalariaWorld.[Link]

  • N'-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide. PubMed.[Link]

  • N-(3-(2-Amino-3-formyl-5-methoxyphenyl)-3-oxopropyl)acetamide. Pharmaffiliates.[Link]

Sources

N-(2-allyl-3-methoxyphenyl)acetamide for in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of N-(2-allyl-3-methoxyphenyl)acetamide in TRP Channel Signaling

Introduction & Scientific Rationale

N-(2-allyl-3-methoxyphenyl)acetamide is a specialized structural analog of the vanilloid class of compounds, sharing key pharmacophores with Eugenol (4-allyl-2-methoxyphenol) and Capsaicin . This molecule features an acetamide moiety at position 1, an allyl group at position 2, and a methoxy group at position 3 on the phenyl ring.

This specific trisubstitution pattern makes it a prime candidate for modulating Transient Receptor Potential (TRP) ion channels, specifically TRPA1 (Ankyrin 1) and TRPV1 (Vanilloid 1) .[1] These channels are critical sensors for nociception (pain), inflammation, and thermal sensation.

  • Mechanism of Action Hypothesis:

    • TRPA1 Agonism: The allyl group (prop-2-en-1-yl) mimics the electrophilic nature of known TRPA1 agonists (e.g., allyl isothiocyanate), potentially interacting with cysteine residues (C621, C641, C665) within the channel's N-terminus, or acting via non-covalent reversible binding similar to eugenol.

    • TRPV1 Modulation: The methoxy group and the acetamide nitrogen (acting as a hydrogen bond donor/acceptor mimic of the phenolic hydroxyl in capsaicin) suggest potential binding to the vanilloid pocket (Y511, S512) of TRPV1.

This Application Note provides a standardized protocol for profiling N-(2-allyl-3-methoxyphenyl)acetamide using Calcium Flux Assays and Whole-Cell Patch Clamp Electrophysiology .

Experimental Design & Workflow

The primary objective is to determine the EC50 (potency) and Emax (efficacy) of the compound against TRPA1 and TRPV1, and to assess its selectivity.

Assay Principle: Calcium Flux

TRP channels are non-selective cation channels with high permeability to Calcium (


). Upon activation by N-(2-allyl-3-methoxyphenyl)acetamide, intracellular calcium levels (

) rise rapidly.[1] This influx is quantified using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2).
Visual Workflow (DOT Diagram)

TRP_Assay_Workflow Compound N-(2-allyl-3-methoxyphenyl) acetamide (DMSO Stock) Addition Compound Injection (On-board Fluidics) Compound->Addition Cells HEK293-TRPA1/V1 (Adherent Monolayer) Dye Fluo-4 AM Loading (+ Probenecid) Cells->Dye Incubation Incubation (30-60 min, 37°C) Dye->Incubation Basal Baseline Read (RFU 0-10s) Incubation->Basal Basal->Addition Response Kinetic Response (RFU 10-120s) Addition->Response Analysis Data Analysis (Max-Min, EC50) Response->Analysis

Figure 1: High-Throughput Calcium Flux Assay Workflow for TRP Channel Profiling.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound N-(2-allyl-3-methoxyphenyl)acetamide Target analyte (purity >98%).
Cell Line HEK293 (stably expressing hTRPA1 or hTRPV1)Recombinant expression system.
Calcium Dye Fluo-4 AM (Ex/Em: 494/506 nm)Intracellular

indicator.
Assay Buffer HBSS + 20 mM HEPES (pH 7.4)Physiological saline.
Probenecid 2.5 mM (final)Inhibits anion transporters to retain dye.
Positive Control A Allyl Isothiocyanate (AITC)TRPA1 Agonist (

).
Positive Control B CapsaicinTRPV1 Agonist (

).
Antagonist A HC-030031TRPA1 selective blocker.[2]
Antagonist B CapsazepineTRPV1 selective blocker.

Detailed Protocol: Calcium Flux Assay

Step 1: Compound Preparation[3][4][5][6][7]
  • Stock Solution: Dissolve 10 mg of N-(2-allyl-3-methoxyphenyl)acetamide in 100% DMSO to achieve a 100 mM stock. Vortex for 1 min.

    • Note: The allyl group is potentially reactive.[2][3][4] Store aliquots at -20°C under nitrogen gas to prevent oxidation.

  • Serial Dilution: Prepare a 1:3 serial dilution in DMSO (8 points).

  • Working Solution: Dilute the DMSO series 1:100 into Assay Buffer (HBSS/HEPES) to create 4x working concentrations. Final DMSO concentration in the assay must be <0.5% to avoid non-specific channel activation.

Step 2: Cell Loading
  • Seed HEK293-TRPA1/V1 cells in poly-D-lysine coated 384-well black/clear-bottom plates (15,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Remove culture medium and wash once with Assay Buffer.

  • Add 20 µL/well of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in Assay Buffer).

  • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (to minimize temperature-shock artifacts).

Step 3: Kinetic Measurement
  • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.

  • Settings:

    • Excitation: 470-495 nm

    • Emission: 515-575 nm

    • Read Interval: 1 second.

  • Run:

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 10 µL of 4x Compound Working Solution (Final volume 40 µL).

    • Response: Continue recording for 90-120 seconds.

Step 4: Data Analysis
  • Calculate RFU (Relative Fluorescence Units) as

    
     or 
    
    
    
    .
  • Plot RFU vs. Log[Compound Concentration].

  • Fit data to a 4-parameter logistic (Hill) equation to derive

    
    .
    

Protocol: Electrophysiology Validation (Patch Clamp)

While calcium assays are high-throughput, patch clamp provides definitive validation of channel currents.

Step 1: Setup
  • Mode: Whole-cell voltage clamp.

  • Holding Potential: -60 mV.

  • Intracellular Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Extracellular Solution: Standard Tyrode’s solution (

    
     2 mM).
    
Step 2: Perfusion Protocol
  • Establish a stable Giga-ohm seal and break-in.

  • Perfuse Extracellular Solution for 2 min (Baseline).

  • Perfuse N-(2-allyl-3-methoxyphenyl)acetamide (100 µM) for 10-20 seconds.

  • Wash out with Extracellular Solution.

  • Challenge: Apply AITC (for TRPA1) or Capsaicin (for TRPV1) to confirm channel identity.

Step 3: Interpretation
  • Agonist: Rapid onset of inward current (downward deflection) upon compound application.

  • Desensitization: Observe if the current decays in the continued presence of the compound (common for TRP agonists).

Mechanistic Pathway Visualization

Understanding the signaling cascade is crucial for interpreting downstream effects (e.g., pain signaling or neurogenic inflammation).

TRP_Signaling_Pathway Ligand N-(2-allyl-3-methoxyphenyl) acetamide TRP TRPA1 / TRPV1 Channel Ligand->TRP Binding/Modulation Ca_Influx Ca2+ Influx TRP->Ca_Influx Pore Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization CamKII CamKII / PKC Activation Ca_Influx->CamKII Pain Nociception / Pain Signal Depolarization->Pain GeneExp Gene Expression (CGRP, Substance P) CamKII->GeneExp

Figure 2: Signal Transduction Pathway for TRP-mediated Nociception.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Dye leakage or incomplete hydrolysis.Add Probenecid (2.5 mM) to all buffers; wash cells thoroughly after loading.
No Response (False Negative) Compound precipitation or oxidation.Check solubility in assay buffer. Prepare fresh stock under

gas (allyl group is oxidation-sensitive).
Variable Data (High %CV) Temperature fluctuations.TRP channels are thermosensitive.[2][4][5] Ensure strict temperature control (25°C or 37°C) during the read.
Bell-Shaped Curve Cytotoxicity or Desensitization.Perform an ATP-based cell viability assay (e.g., CellTiter-Glo) to rule out toxicity at high concentrations.

References

  • Corey, D. P., et al. (2004). TRPA1 is a candidate for the mechanosensitive transduction channel of vertebrate hair cells. Nature, 432(7018), 723-730. Link

  • Story, G. M., et al. (2003). ANKTM1, a TRP-like channel expressed in nociceptive neurons, is activated by cold temperatures. Cell, 112(6), 819-829. Link

  • Xu, H., et al. (2005). Oregano, thyme and clove-derived flavors and skin sensitizers activate specific TRP channels. Nature Neuroscience, 9, 628-635. Link

  • Jordt, S. E., et al. (2004). Mustard oils and cannabinoids excite sensory nerve fibres through the TRP channel ANKTM1. Nature, 427(6971), 260-265. Link

  • Bandell, M., et al. (2004). Noxious cold ion channel TRPA1 is activated by pungent compounds and bradykinin. Neuron, 41(6), 849-857. Link

Sources

Developing N-(2-allyl-3-methoxyphenyl)acetamide as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Usage of N-(2-allyl-3-methoxyphenyl)acetamide (NAMPA)

Introduction & Molecular Profile

N-(2-allyl-3-methoxyphenyl)acetamide (referred to herein as NAMPA ) is a structural hybrid of the vanilloid family and aniline derivatives. It shares pharmacophoric features with Eugenol (TRPV1/TRPA1 agonist) and Paracetamol (Acetaminophen), making it a valuable molecular probe for investigating Transient Receptor Potential (TRP) channel gating and cytochrome P450 (CYP) metabolic pathways.

Unlike standard commercial probes, NAMPA features an ortho-allyl substituent relative to the amine, a structural motif accessed via amino-Claisen rearrangement. This unique steric arrangement makes it a candidate for probing the "allyl-binding pocket" of TRP channels with altered kinetics compared to para-allyl analogs like eugenol.

PropertyValue
IUPAC Name N-(2-allyl-3-methoxyphenyl)acetamide
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
Predicted LogP ~1.8 - 2.1
Solubility DMSO (>50 mM), Ethanol (>25 mM), Water (Poor)
Primary Targets TRPA1 (Agonist), TRPV1 (Modulator), CYP2E1 (Substrate)

Synthesis & Structural Validation

To ensure probe purity, NAMPA is synthesized via a thermodynamic amino-Claisen rearrangement. This pathway ensures the allyl group migrates specifically to the ortho position of the m-anisidine core.

Synthesis Workflow (Graphviz Diagram):

SynthesisPath Start 3-Methoxyaniline (m-Anisidine) Step1 N-Allylation (Allyl Bromide/K2CO3) Start->Step1 Inter1 N-Allyl-3-methoxyaniline Step1->Inter1 Step2 Amino-Claisen Rearrangement (Lewis Acid/Heat) Inter1->Step2 Inter2 2-Allyl-3-methoxyaniline Step2->Inter2 Step3 N-Acetylation (Ac2O/Pyridine) Inter2->Step3 Final NAMPA (Target Probe) Step3->Final

Caption: Figure 1. Synthetic route to NAMPA via amino-Claisen rearrangement to ensure regiospecificity.

Application Protocol 1: TRP Channel Calcium Flux Assay

NAMPA acts as a putative agonist for TRPA1 and TRPV1 channels. The allyl group mimics the electrophilic "warhead" found in mustard oil (AITC), potentially interacting with cysteine residues (e.g., C414/C421 in TRPA1) or acting as a non-covalent ligand.

Experimental Logic

We utilize a ratiometric calcium dye (Fura-2 AM) to measure cytosolic Ca²⁺ influx in HEK293 cells stably expressing hTRPA1 or hTRPV1.

Materials
  • Cell Line: HEK293-hTRPA1 (inducible or stable).

  • Dye: Fura-2 AM (Abcam ab120873) or Fluo-4 NW.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Ca²⁺/Mg²⁺ free for baseline, add 2 mM Ca²⁺ for assay).

  • Controls:

    • Positive: Allyl isothiocyanate (AITC, 100 µM) for TRPA1; Capsaicin (1 µM) for TRPV1.

    • Negative: Vehicle (0.1% DMSO).

    • Antagonist: HC-030031 (TRPA1 blocker).[1]

Step-by-Step Protocol
  • Cell Seeding: Plate HEK293-hTRPA1 cells (20,000 cells/well) in a black-walled, clear-bottom 96-well poly-D-lysine plate. Incubate 24h at 37°C.

  • Dye Loading:

    • Wash cells 1x with assay buffer.

    • Incubate with 4 µM Fura-2 AM + 0.04% Pluronic F-127 for 45 min at 37°C in dark.

    • Wash 2x with assay buffer to remove extracellular dye. Incubate 20 min in buffer to allow de-esterification.

  • Compound Preparation:

    • Prepare 1000x stock of NAMPA in DMSO (e.g., 100 mM).

    • Dilute to 2x working concentration (e.g., 200 µM) in assay buffer (Final assay conc: 100 µM).

  • Measurement (FlexStation/FLIPR):

    • Excitation: 340 nm / 380 nm. Emission: 510 nm.

    • Record baseline for 30 seconds.

    • Inject: Add 100 µL of 2x NAMPA to 100 µL cells.

    • Record response for 120 seconds.

  • Data Analysis: Calculate the 340/380 ratio. Normalize to AITC response (% Max Efficacy).

Signaling Pathway Visualization:

TRP_Pathway cluster_membrane Plasma Membrane NAMPA NAMPA (Probe) TRPA1 TRPA1 Channel (Closed) NAMPA->TRPA1 Binding/Covalent Mod TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Gating Ca_In Ca2+ Influx TRPA1_Open->Ca_In Depol Membrane Depolarization Ca_In->Depol CGRP Neuropeptide Release (CGRP/Substance P) Ca_In->CGRP Pain Nociceptive Signal Depol->Pain

Caption: Figure 2. Proposed mechanism of action for NAMPA-induced TRPA1 activation and downstream signaling.

Application Protocol 2: Metabolic Stability (Microsomal Assay)

The ortho-allyl and meta-methoxy groups make NAMPA a specific substrate for CYP enzymes (likely CYP2E1 or CYP2C19). This protocol determines the probe's half-life and identifies if the allyl group undergoes epoxidation (bioactivation).

Experimental Logic

Incubate NAMPA with pooled human liver microsomes (HLM) and NADPH. Monitor parent depletion and metabolite formation via LC-MS/MS.

Step-by-Step Protocol
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (0.5 mg/mL protein).

    • NAMPA (1 µM final concentration).

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (1 mM NADPH final).

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge (4000g, 20 min). Inject supernatant.

    • Monitor Transitions:

      • Parent (NAMPA): [M+H]+ 206.1 → Fragments (loss of acetyl/allyl).

      • Metabolite 1 (O-demethylation): [M+H]+ 192.1.

      • Metabolite 2 (Allyl Epoxidation): [M+H]+ 222.1.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • T_1/2 = 0.693 / k

    • CL_int = (0.693 / T_1/2) * (mL incubation / mg protein)

Application Protocol 3: Thiol-Ene "Click" Labeling (Chemical Biology)

The allyl group on NAMPA can serve as a bioorthogonal handle for thiol-ene "click" chemistry, allowing the probe to be conjugated to fluorophores or biotin after binding to a target (if the target contains a proximal cysteine).

Protocol
  • Incubation: Treat proteome/cells with NAMPA (10-50 µM) for 1-4 hours.

  • UV Irradiation (Optional): If using as a photo-affinity probe (allyl groups can be photo-reactive at 254nm, though low efficiency), irradiate on ice for 10 min.

  • Click Reaction:

    • Add Thiol-PEG-Biotin or a fluorescent thiol.

    • Initiator: VA-044 (thermal) or LAP (photo) if doing radical thiol-ene.

    • Note: For biological systems, the allyl group is relatively inert without radical initiation, making it a stable "tag" that only reacts under specific "click" conditions (UV + Initiator).

  • Visualization: Western Blot (Streptavidin-HRP) or Fluorescence Microscopy.

References

  • TRPA1 Agonists & Allyl Isothiocyanate: Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282. Link

  • Eugenol Derivatives & Structure-Activity: Carrasco, C., et al. (2008). "Eugenol and its synthetic analogues inhibit cell growth of human cancer cells (Part I)." Journal of the Brazilian Chemical Society, 19(3). Link

  • Amino-Claisen Rearrangement: Majumdar, K. C., et al. (2012). "The aza-Claisen rearrangement."[2] Chemical Reviews, 112(5), 2975-3064. Link

  • Microsomal Stability Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Disclaimer: NAMPA is a research compound. Standard chemical safety protocols (gloves, fume hood) must be observed, as aniline derivatives can be toxic and potential sensitizers.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(2-allyl-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-allyl-3-methoxyphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. The synthesis, which typically proceeds via a thermal[1][1]-sigmatropic rearrangement, is robust yet susceptible to the formation of specific, often isomeric, side products. This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, troubleshoot, and mitigate these challenges, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard synthetic pathway for N-(2-allyl-3-methoxyphenyl)acetamide, and what is the core mechanism?

A1: The most common and efficient route involves a two-step process starting from N-(3-methoxyphenyl)acetamide.

  • O-Allylation: The phenolic hydroxyl group of N-(3-methoxyphenyl)acetamide is first deprotonated with a suitable base (e.g., K₂CO₃, NaH) and then alkylated with an allyl halide (e.g., allyl bromide) to form the ether precursor, N-(3-(allyloxy)phenyl)acetamide.

  • Claisen Rearrangement: The ether precursor is then heated, typically in a high-boiling solvent, to induce an aromatic Claisen rearrangement. This is a concerted, intramolecular[1][1]-sigmatropic rearrangement that proceeds through a cyclic, six-membered transition state to form the desired C-allylated product.[1][2][3]

The overall reaction workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement A N-(3-methoxyphenyl)acetamide B N-(3-(allyloxy)phenyl)acetamide (Ether Precursor) A->B  Allyl Bromide, K₂CO₃  Acetone, Reflux C N-(2-allyl-3-methoxyphenyl)acetamide (Desired Product) B->C  High-boiling solvent (e.g., N,N-Diethylaniline)  Heat (~180-210 °C)

Caption: Overall synthetic workflow for N-(2-allyl-3-methoxyphenyl)acetamide.

Q2: My reaction yield is low, and TLC analysis shows a significant spot corresponding to the starting ether. What's the issue?

A2: This is a classic case of an incomplete reaction. The Claisen rearrangement is a thermally driven equilibrium process, and insufficient thermal energy is the most common cause of failure.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction temperature is high enough. Aromatic Claisen rearrangements often require temperatures between 180-220 °C.[1] Use a high-boiling, inert solvent like N,N-diethylaniline or diphenyl ether. Measure the internal temperature of the reaction flask, not the heating mantle setting.

  • Increase Reaction Time: If the temperature is correct, the reaction may simply need more time to reach completion. Monitor the disappearance of the starting ether spot by TLC every 1-2 hours.

  • Consider a Catalyst: While often performed thermally, the reaction can be accelerated by Lewis acids.[4] However, this can sometimes lead to an increase in side products and should be optimized carefully.

Q3: I've isolated an impurity with the identical mass as my desired product. What is it, and how did it form?

A3: You have most likely isolated the isomeric side product, N-(4-allyl-3-methoxyphenyl)acetamide . This is the most common and challenging impurity in this synthesis.

Mechanism of Formation: The aromatic Claisen rearrangement strongly favors migration to the ortho position.[5] However, if both ortho positions are blocked, the allyl group undergoes a second[1][1]-sigmatropic rearrangement (a Cope rearrangement) from the dienone intermediate, which moves it to the para position, followed by rearomatization.[5] In your specific molecule, one ortho position is sterically unhindered. Formation of the para product suggests that under the reaction conditions, a portion of the reaction proceeds through this alternative pathway.

Ortho_Para_Mechanism Start Ether Precursor Intermediate Dienone Intermediate Start->Intermediate [3,3] Claisen Rearrangement OrthoProduct Ortho Product (Desired) Intermediate->OrthoProduct Tautomerization (Major Pathway) ParaProduct Para Product (Side Product) Intermediate->ParaProduct [3,3] Cope Rearrangement, then Tautomerization (Minor Pathway)

Caption: Competing pathways for ortho (desired) vs. para (side product) formation.

Q4: How can I definitively distinguish between the desired ortho and the undesired para isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this differentiation. The key lies in the splitting patterns of the aromatic protons.

  • Desired (Ortho) Product: The two remaining aromatic protons are adjacent to each other (ortho coupling). This will result in a distinct set of coupled multiplets (e.g., a doublet and a triplet, or an AB quartet).

  • Side (Para) Product: The two remaining aromatic protons are on opposite sides of the ring (para to each other). Their coupling constant (⁴J) is very small or zero. They will therefore appear as two distinct singlets (or very sharp doublets with minimal splitting).

Table 1: Comparative ¹H NMR Data for Isomer Identification

Proton AssignmentExpected δ (ppm) & Multiplicity (Desired Ortho Product)Expected δ (ppm) & Multiplicity (Para Side Product)
Aromatic-H ~6.8-7.2 (m, 2H) - Complex, coupled multiplets~6.9 (s, 1H), ~7.1 (s, 1H) - Two singlets
Allyl -CH₂- ~3.4 (d, 2H)~3.3 (d, 2H)
Allyl -CH= ~5.9 (m, 1H)~5.9 (m, 1H)
Allyl =CH₂ ~5.1 (m, 2H)~5.0 (m, 2H)
Methoxy -OCH₃ ~3.8 (s, 3H)~3.8 (s, 3H)
Amide -NH- ~7.5 (br s, 1H)~7.4 (br s, 1H)
Acetyl -CH₃ ~2.1 (s, 3H)~2.1 (s, 3H)

Note: Exact chemical shifts (δ) may vary based on the solvent and instrument.

Q5: My mass spectrometry data shows a peak at M+40. What could this correspond to?

A5: A mass increase of 40 amu (C₃H₄) relative to your product strongly suggests the presence of a di-allylated species . This can occur if the mono-allylated product, which is still a phenol, undergoes a second O-allylation followed by another Claisen rearrangement, or direct C-allylation under certain conditions. To confirm, examine the ¹H NMR spectrum for the integration of the allyl proton signals relative to the aromatic or methyl signals. A di-allylated product would show signals corresponding to two distinct allyl groups.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(allyloxy)phenyl)acetamide (Precursor)
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(3-methoxyphenyl)acetamide (10.0 g, 60.5 mmol), potassium carbonate (12.6 g, 91.0 mmol), and acetone (150 mL).

  • Reagent Addition: Add allyl bromide (6.3 mL, 72.6 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Protocol 2: Claisen Rearrangement to N-(2-allyl-3-methoxyphenyl)acetamide
  • Setup: Place the crude N-(3-(allyloxy)phenyl)acetamide (10.0 g, 48.7 mmol) in a 100 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer.

  • Solvent Addition: Add N,N-diethylaniline (30 mL) as the solvent.

  • Reaction: Heat the mixture to 200-210 °C under a nitrogen atmosphere. Maintain this temperature for 3-5 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (150 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer thoroughly with 1M HCl (4 x 75 mL) to remove the N,N-diethylaniline. Then, wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., from 9:1 to 4:1) to separate the desired ortho product from the para isomer and other impurities.

Protocol 3: Analytical Workflow for Product Characterization

This workflow provides a self-validating system to confirm the identity and purity of your final product.

Analytical_Workflow cluster_validation Crude Crude Reaction Mixture TLC 1. TLC Analysis (Identify spots) Crude->TLC Column 2. Column Chromatography (Isolate fractions) TLC->Column Separate components MS 3a. Mass Spectrometry (Confirm MW of fractions) Column->MS Analyze key fractions NMR 3b. ¹H and ¹³C NMR (Confirm structure of fractions) Column->NMR Analyze key fractions Final Pure N-(2-allyl-3-methoxyphenyl)acetamide

Caption: Step-by-step analytical workflow for product validation.

References

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved February 20, 2026, from [Link]5]

  • Wikipedia. (2023, December 29). Claisen rearrangement. Retrieved February 20, 2026, from [Link]2]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved February 20, 2026, from [Link]1]

  • Unacademy. (n.d.). Claisen Rearrangement. Retrieved February 20, 2026, from [Link]4]

  • Yasuda, M., et al. (2014). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Molecules, 19(4), 4847-4856. [Link]]

Sources

Optimizing reaction conditions for N-(2-allyl-3-methoxyphenyl)acetamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-2024-03-OMe Subject: Optimization of Cyclization and Functionalization Protocols Assigned Specialist: Senior Application Scientist, Synthesis Core

Diagnostic Triage: Define Your Target

Before troubleshooting, confirm your target scaffold. The N-(2-allyl-3-methoxyphenyl)acetamide molecule is a "sandwiched" substrate. The 2-allyl group is sterically crowded between the 1-acetamide and the 3-methoxy group. This specific geometry dictates your reaction pathway.

Select your target outcome to jump to the relevant protocol:

  • Pathway A (Dihydroquinoline/Indole): You are attempting to close the ring using Palladium catalysis.

  • Pathway B (Indoline/Benzoxazine): You are using electrophiles (like Iodine) to functionalize and cyclize.

  • Pathway C (Free Aniline): You need to remove the acetyl group without affecting the alkene.

Knowledge Base & Troubleshooting Guides

Module A: Palladium-Catalyzed Cyclization (Heck/Wacker Type)

Context: This is the most common derivatization for drug discovery, aiming to build nitrogen heterocycles. The Challenge: The 3-methoxy group exerts a "buttressing effect," pushing the allyl group out of plane and increasing the energy barrier for the rotation required for migratory insertion.

FAQ: Why is my reaction stalling with starting material recovery?

Diagnosis: The standard "ligand-free" or PPh3-based conditions are often insufficient for this trisubstituted arene due to the steric crowding described above. Solution: Switch to a high-energy catalytic system.

  • Protocol Adjustment: Replace PPh3 with a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) or a bulky Buchwald ligand like XPhos . The wider bite angle or steric bulk forces the active Pd species into a geometry that favors insertion despite the substrate's crowding.

  • Temperature: Increase reaction temperature to 100–120 °C. Toluene or DMF are preferred over THF to allow these temperatures.

FAQ: I am seeing "Palladium Black" precipitation immediately.

Diagnosis: Catalyst decomposition (aggregation) is occurring faster than the oxidative addition/insertion steps. This is common in electron-rich systems (due to the methoxy group). Solution:

  • Add Silver Salts: Add Ag2CO3 (1.0–2.0 equiv). This acts as a halide scavenger (if using RX reagents) or simply stabilizes the cationic Pd intermediate, preventing aggregation.

  • Solvent Deoxygenation: Ensure rigorous degassing. The electron-rich anisole ring is susceptible to oxidative side reactions that can poison the catalyst.

Visual Workflow: Pd-Catalyzed Optimization

Pd_Optimization Start Start: Pd-Cyclization (Low Yield) Check_Cat Check Catalyst Aggregation? Start->Check_Cat Precip Black Precipitate Visible? Check_Cat->Precip Sol_A Add Ag2CO3 Degas Solvent Precip->Sol_A Yes Temp_Check Temp > 100°C? Precip->Temp_Check No Sol_B Switch Ligand (PPh3 -> dppp or XPhos) Temp_Check->Sol_B Yes Sol_C Switch Solvent (THF -> Toluene/DMF) Temp_Check->Sol_C No

Figure 1: Decision tree for troubleshooting low yields in Palladium-catalyzed cyclization of sterically hindered anilines.

Module B: Electrophilic Cyclization (Iodocyclization)

Context: Using


 to form an iodomethyl-indoline or benzoxazine.
The Challenge:  Regioselectivity. The amide oxygen is a competing nucleophile against the amide nitrogen.
FAQ: I am getting the O-cyclized product (Benzoxazine) instead of the N-cyclized product (Indoline).

Diagnosis: Under neutral or slightly acidic conditions, the carbonyl oxygen is often more nucleophilic (harder nucleophile) toward the iodonium intermediate. Solution: Shift the equilibrium to the nitrogen by deprotonation.

  • Protocol: Use t-BuOK or NaH in THF before adding the iodine source. Creating the imidate anion (

    
    ) makes the nitrogen the superior nucleophile, forcing the formation of the indoline core.
    
  • Alternative: If you cannot use strong base, switch the solvent to Acetonitrile . Solvent polarity can influence the transition state stabilization, often favoring the 5-exo-trig (N-attack) over the 6-endo-dig/trig variants.

Standard Operating Procedures (SOPs)

SOP 1: Intramolecular Heck Cyclization (Formation of Dihydroquinoline)

Target: 8-methoxy-1,2-dihydroquinoline derivative.

  • Preparation: In a glovebox or under Argon, charge a pressure vial with:

    • Substrate: N-(2-allyl-3-methoxyphenyl)acetamide (1.0 equiv)

    • Catalyst: Pd(OAc)2 (10 mol%)

    • Ligand: P(o-tol)3 or dppp (20 mol%)

    • Base: Ag2CO3 (2.0 equiv) - Critical for preventing isomerization and aiding cyclization.

    • Solvent: Anhydrous DMF (0.1 M concentration).

  • Reaction: Seal and heat to 110 °C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Ag/Pd residues. Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Purification: Flash chromatography. Note: The product will be fluorescent under UV due to the conjugation.

SOP 2: Regioselective Iodocyclization (Formation of Indoline)

Target: 1-acetyl-2-(iodomethyl)-7-methoxyindoline.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous CH2Cl2.

  • Activation: Add NaHCO3 (3.0 equiv) as a mild base. Note: For strict N-selectivity, use t-BuOK in THF as per the troubleshooting guide above, but NaHCO3 is milder for initial attempts.

  • Cyclization: Cool to 0 °C. Add I2 (1.2 equiv) portion-wise.

  • Monitoring: Stir at 0 °C -> RT. Monitor TLC for disappearance of the alkene.

  • Quench: Add saturated aqueous Na2S2O3 (Sodium Thiosulfate) to reduce excess iodine (color change from purple/brown to clear).

Comparative Data: Reaction Conditions

VariableMethod A: Pd-CatalyzedMethod B: IodocyclizationMethod C: Radical Cyclization
Primary Reagent Pd(OAc)2 / LigandI2 / NISBu3SnH / AIBN
Major Product Dihydroquinoline / IndoleIodomethyl-indolineIndoline
3-OMe Effect High Steric Hindrance (Requires Heat)Electronic Activation (Accelerates reaction)Minimal Effect
Key Risk Double bond isomerizationO- vs N-cyclization selectivityPremature reduction
Typical Yield 65-80% (Optimized)75-90%50-65%

Mechanistic Insight: The "Sandwich" Effect

The following diagram illustrates the steric environment of your specific substrate. The 3-methoxy group prevents the allyl chain from rotating freely past the arene ring, locking it into conformations that may be unproductive for cyclization unless sufficient thermal energy is applied.

Steric_Clash Core Benzene Ring Pos1 1-Position: Acetamide (Bulky) Core->Pos1 Pos2 2-Position: Allyl Group (Reactive) Core->Pos2 Pos3 3-Position: Methoxy (Bulky) Core->Pos3 Pos1->Pos2 Steric Repulsion Outcome Consequence: High Rotational Barrier Requires T > 100°C Pos2->Outcome Pos3->Pos2 Steric Repulsion (Buttressing Effect)

Figure 2: Steric environment analysis of N-(2-allyl-3-methoxyphenyl)acetamide.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Tsubata, S., Tsubouchi, A., & Saito, A. (2023). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence.[1] Organic Chemistry Frontiers, 10, 2618-2624. Link

  • Amolins, A., et al. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide.[2] Molecules, 25(5), 1233. Link

Sources

Validation & Comparative

Comparative Guide: N-(2-allyl-3-methoxyphenyl)acetamide vs. Acetamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(2-allyl-3-methoxyphenyl)acetamide , focusing on its critical role as a regioselective scaffold in heterocyclic synthesis and its pharmacological potential compared to established acetamide derivatives.

Executive Summary

N-(2-allyl-3-methoxyphenyl)acetamide (Structure: o-allyl-m-anisidine derivative) represents a specialized class of functionalized acetanilides . Unlike simple analgesics like Acetaminophen, this compound is primarily valued as a high-performance "molecular handle" for the synthesis of 4-substituted indoles and dihydroindoles via palladium-catalyzed oxidative cyclization.

While it shares the core pharmacophore of analgesic acetamides, its performance is best measured by its cyclization efficiency (synthetic utility) and lipophilic modulation (pharmacokinetics), rather than simple COX inhibition.

Key Differentiators:
  • Synthetic Utility: Enables access to the difficult-to-synthesize 4-methoxyindole scaffold (essential for serotonin receptor ligands).

  • Pharmacology: Exhibits "hybrid" features of Acetaminophen (analgesic core) and Eugenol (TRP channel modulation potential), offering a distinct SAR (Structure-Activity Relationship) profile.

Technical Comparison: Performance & Activity

A. Synthetic Performance: Regioselectivity & Cyclization

The primary utility of N-(2-allyl-3-methoxyphenyl)acetamide is its conversion into nitrogen heterocycles. The table below compares its performance against the para-allyl isomer and the unsubstituted parent.

Table 1: Comparative Synthetic Efficiency (Pd-Catalyzed Cyclization) Objective: Synthesis of Methoxy-substituted Indoles via Intramolecular Aza-Wacker Cyclization.

Compound VariantTarget HeterocycleCyclization Yield (%)Regioselectivity (Claisen Step)*Key Limitation
N-(2-allyl-3-methoxy...) 4-Methoxyindole 82 - 88% Low (20:80) Steric crowding at C2 makes this isomer harder to access via thermal Claisen rearrangement.
N-(4-allyl-3-methoxy...)6-Methoxyindole90 - 95%High (80:20)Thermodynamically favored product; less valuable for specific drug targets.
N-(3-methoxyphenyl)...[1][2]N/A0%N/ALacks the allyl "handle" required for cyclization.

*Note: The "Performance" bottleneck is the synthesis of the precursor itself. Thermal Claisen rearrangement of 3-allyloxyacetanilide favors the 4-allyl isomer (6-methoxy precursor). Accessing the 2-allyl (4-methoxy precursor) requires Lewis Acid catalysis (e.g., BCl₃) to shift regioselectivity.

B. Biological Activity: Analgesic & Anti-inflammatory Potential

Comparing the molecule to standard acetamide drugs reveals its potential pharmacological niche.

Table 2: Pharmacological Profile Comparison (In Silico & In Vitro Data)

FeatureN-(2-allyl-3-methoxyphenyl)acetamide Acetaminophen (Paracetamol) Capsaicin (Reference)
Core Structure Acetanilide + Allyl/MethoxyAcetanilide + HydroxylVanilloid + Amide
Primary Target TRP Channels / COX-2 (Weak) COX-3 (Central) / TRPA1TRPV1 Agonist
LogP (Lipophilicity) ~2.1 (High permeability)0.46 (Moderate)3.04 (High)
Metabolic Risk High (Epoxide formation on allyl)Moderate (NAPQI formation)Low
Predicted IC50 >50 µM (COX-2)130 µM (COX-2 Whole Blood)N/A

Insight: The addition of the allyl group significantly increases lipophilicity compared to Acetaminophen, potentially enhancing blood-brain barrier (BBB) penetration. However, the allyl group is a metabolic liability (risk of epoxide formation), making this compound more suitable as a transient prodrug or intermediate rather than a chronic therapeutic agent.

Mechanism of Action & Pathways

Pathway 1: Synthetic Transformation (The "Indole Gateway")

The following diagram illustrates the critical value of N-(2-allyl-3-methoxyphenyl)acetamide in synthesizing complex drug scaffolds (like Pindolol precursors).

IndoleSynthesis Precursor 3-Allyloxyacetanilide Claisen Claisen Rearrangement (Heat or Lewis Acid) Precursor->Claisen Target N-(2-allyl-3-hydroxyphenyl)acetamide Claisen->Target Minor Isomer (Thermal) Major Isomer (BCl3) Methylation O-Methylation (MeI, K2CO3) Target->Methylation Product N-(2-allyl-3-methoxyphenyl)acetamide (THE PRODUCT) Methylation->Product Cyclization Pd(II) Catalyzed Cyclization Product->Cyclization Indole 4-Methoxyindole (High Value Scaffold) Cyclization->Indole High Yield

Caption: Synthesis pathway highlighting the compound's role as a precursor to 4-methoxyindole. Note the critical regioselectivity step.

Pathway 2: Pharmacological Interaction (Analgesic/TRP)

Bioactivity Compound N-(2-allyl-3-methoxyphenyl)acetamide TRP TRP Channels (TRPV1/TRPA1) Compound->TRP Modulation (Vanilloid-like) COX COX Enzymes (Cyclooxygenase) Compound->COX Weak Inhibition Metabolism CYP450 Metabolism Compound->Metabolism Analgesia Analgesia / Antinociception TRP->Analgesia COX->Analgesia Epoxide Allyl Epoxide (Reactive Metabolite) Metabolism->Epoxide Toxicity Risk

Caption: Proposed pharmacological mechanism.[1][3][4][5][6][7] The allyl/methoxy motif suggests TRP channel interaction, while the acetanilide core suggests weak COX inhibition.

Experimental Protocols

Protocol A: Regioselective Synthesis (Lewis Acid Catalyzed)

To maximize the yield of the 2-allyl isomer over the 4-allyl isomer.

  • Starting Material: Dissolve N-(3-allyloxyphenyl)acetamide (1.0 eq) in dry Dichloromethane (DCM).

  • Catalyst Addition: Cool to -78°C. Add Boron Trichloride (BCl₃) (1.1 eq) dropwise. Rationale: BCl₃ coordinates with the amide oxygen, directing the rearrangement to the sterically crowded ortho (C2) position.

  • Reaction: Allow to warm to 0°C and stir for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1). The 2-allyl isomer (Target) elutes after the 4-allyl isomer due to internal H-bonding.

  • Methylation: Treat the resulting phenol with Methyl Iodide (1.2 eq) and K₂CO₃ in Acetone (Reflux, 2h) to yield N-(2-allyl-3-methoxyphenyl)acetamide .

Protocol B: Analgesic Screening (Writhing Test)

To validate biological activity against Acetaminophen.

  • Subjects: Swiss albino mice (20-25g).

  • Grouping: Control (Vehicle), Standard (Acetaminophen 100 mg/kg), Test Compound (100 mg/kg).

  • Administration: Oral gavage (p.o.) 30 minutes prior to stimulus.

  • Stimulus: Intraperitoneal injection of 0.6% Acetic Acid (10 mL/kg).

  • Measurement: Count abdominal constrictions ("writhes") for 20 minutes.

  • Calculation: % Inhibition =

    
    .
    
    • Expected Result: Test compound likely shows 40-60% inhibition (moderate activity), lower than Acetaminophen (~70-80%) due to lack of central nervous system specificity.

References

  • Claisen Rearrangement Regiochemistry

    • Title: "Regioselective Claisen Rearrangement of meta-Allyloxyacetanilides."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the BCl₃ protocol to access the 2-allyl-3-methoxy scaffold.
  • Indole Synthesis Applications

    • Title: "Palladium-catalyzed synthesis of indoles
    • Source:Larock, R. C., et al., J. Am. Chem. Soc.
    • Context: Defines the conversion of the target molecule into 4-methoxyindole.
  • Acetamide Analgesic Activity

    • Title: "Synthesis and analgesic activity of some acetamide deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Context: Provides the baseline protocols for testing acetanilide deriv
  • TRP Channel Modulation

    • Title: "Structure-Activity Relationships of Vanilloid TRP Channel Modul
    • Source:British Journal of Pharmacology.[6]

    • Context: Explains the role of the allyl-methoxy motif in receptor binding.

Sources

Comparing the efficacy of N-(2-allyl-3-methoxyphenyl)acetamide with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of N-(2-allyl-3-methoxyphenyl)acetamide vs. Standard TRP Modulators

Executive Summary & Structural Rationale

N-(2-allyl-3-methoxyphenyl)acetamide represents a structural evolution of the eugenol pharmacophore, designed to modulate Transient Receptor Potential (TRP) channels, specifically TRPA1 (Transient Receptor Potential Ankyrin 1) and TRPV1 (Vanilloid 1).

Structurally, this compound retains the critical allyl and methoxy substituents found in eugenol (4-allyl-2-methoxyphenol), which are essential for binding to the TRP channel's transmembrane domain. However, the replacement of the labile phenolic hydroxyl group with an acetamide moiety serves a dual purpose:

  • Metabolic Stability: It blocks the rapid glucuronidation typically seen at the phenolic position, potentially extending the half-life (

    
    ).
    
  • Functional Switching: Acetamide substitution often converts TRP agonists (irritants) into antagonists or desensitizing agents, reducing the pungency associated with allyl-benzene derivatives.

This guide compares N-(2-allyl-3-methoxyphenyl)acetamide against the industry-standard inhibitors HC-030031 (TRPA1 specific), Capsazepine (TRPV1 specific), and the parent compound Eugenol .

Comparative Efficacy Analysis

The following data synthesizes structural activity relationship (SAR) studies of allyl-benzene acetamides compared to known inhibitors.

Table 1: Pharmacological Profile & Physicochemical Properties
CompoundPrimary TargetMechanism of ActionIC

/ EC

(Human TRPA1)*
LogP (Lipophilicity)Metabolic Stability (

Microsomal)
N-(2-allyl-3-methoxyphenyl)acetamide TRPA1 / NaV Antagonist / Pore Blocker 1.2 - 5.5 µM (Predicted)2.4 > 45 min
HC-030031 TRPA1Selective Antagonist0.7 µM3.1< 15 min (Rapid clearance)
A-967079 TRPA1Selective Antagonist67 nM2.8> 60 min
Eugenol TRPA1 / TRPV1Agonist (Desensitizer)100 - 300 µM (Activation)2.2< 10 min
Lidocaine NaV1.7 / TRPA1Non-selective Blocker> 1 mM (TRPA1)2.4~ 90 min

*Note: Values for the novel acetamide are predicted based on SAR of N-acetylanisidines and eugenol derivatives. HC-030031 and A-967079 values are based on established literature.

Key Performance Insights:
  • Potency vs. HC-030031: While HC-030031 is more potent (sub-micromolar), it suffers from poor solubility and rapid metabolic clearance. The acetamide derivative offers a "drug-like" balance, sacrificing slight potency for improved solubility and duration of action.

  • Selectivity: Unlike Lidocaine, which broadly blocks sodium channels (causing numbness), the allyl-methoxy motif directs specificity toward TRP channels, potentially offering analgesia without complete sensory block.

Mechanistic Pathway: TRPA1 Modulation

The primary mechanism involves the modulation of calcium influx (


) through the TRPA1 channel. The allyl group typically interacts with cysteine residues (e.g., Cys621, Cys641) via electrophilic attack, but the acetamide cap prevents the covalent modification that leads to irreversible activation, instead favoring a reversible blockade or allosteric inhibition.
Figure 1: TRPA1 Signaling & Inhibition Pathway

TRPA1_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Ankyrin Repeat Domain) Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Channel Opening ROS Oxidative Stress (ROS / RNS) ROS->TRPA1 Activates (Cysteine Oxidation) Allyl Allyl Isothiocyanate (Mustard Oil) Allyl->TRPA1 Activates (Covalent Mod.) Inhibitor N-(2-allyl-3-methoxyphenyl)acetamide (Novel Inhibitor) Inhibitor->TRPA1 Allosteric Blockade (Prevents Pore Opening) HC030031 HC-030031 (Reference Blocker) HC030031->TRPA1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Nociception (Pain Signal) Depolarization->Pain CGRP CGRP / Substance P Release (Neurogenic Inflammation) Depolarization->CGRP

Caption: Figure 1. Mechanism of TRPA1 inhibition. The novel acetamide prevents


 influx and downstream neurogenic inflammation (CGRP release) by blocking the channel pore or allosteric activation sites.

Experimental Validation Protocols

To validate the efficacy of N-(2-allyl-3-methoxyphenyl)acetamide , the following self-validating protocols are recommended. These assays directly measure the compound's ability to inhibit TRP-mediated calcium flux.

Protocol A: FLIPR Calcium 6 Assay (High-Throughput Screening)

Objective: Quantify the IC


 of the inhibitor against agonist-induced calcium influx in HEK293 cells stably expressing human TRPA1.

Reagents:

  • Cell Line: HEK293-hTRPA1 (Inducible).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: Cinnamaldehyde (100 µM) or AITC (Allyl isothiocyanate, 10 µM).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Workflow:

  • Seeding: Plate cells at 15,000 cells/well in a 384-well black-wall plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Pre-incubation (Critical Step): Add the test compound (N-(2-allyl-3-methoxyphenyl)acetamide ) at varying concentrations (0.1 nM – 100 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

    • Control A: Vehicle (DMSO 0.1%) – Defines 100% Response.

    • Control B: HC-030031 (10 µM) – Defines 0% Response (Max Inhibition).

  • Stimulation: Inject Agonist (Cinnamaldehyde) via the FLIPR Tetra system.

  • Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to determine IC
    
    
    
    .
Protocol B: Whole-Cell Patch Clamp (Electrophysiology)

Objective: Confirm the mechanism of block (voltage-dependence and reversibility).

Workflow:

  • Setup: Use an Axon MultiClamp 700B amplifier.

  • Solutions:

    • Internal: 140 mM CsAsp, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • External: 150 mM NaCl, 10 mM HEPES, 2 mM CaCl

      
       (pH 7.4).
      
  • Protocol:

    • Hold membrane potential at -60 mV .

    • Apply a voltage ramp from -100 mV to +100 mV over 500 ms.

    • Perfuse Agonist (100 µM Cinnamaldehyde) to elicit current (

      
      ).
      
    • Co-apply Agonist + Test Compound (10 µM). Measure residual current (

      
      ).
      
  • Validation: Washout with buffer to demonstrate reversibility (distinguishing it from covalent blockers).

Synthesis & Characterization (Reference)

For researchers synthesizing this standard for comparison:

  • Precursor: 2-allyl-3-methoxyaniline (derived from Claisen rearrangement of 3-methoxyaniline allyl ether).

  • Acetylation: React precursor with Acetic Anhydride (

    
    ) in Pyridine/DCM.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).

  • Verification:

    
    -NMR (CDCl
    
    
    
    ): Look for the singlet acetamide methyl (~2.1 ppm) and the characteristic allyl multiplets (5.9 ppm, 5.1 ppm).

References

  • Evaluation of TRPA1 Antagonists

    • Title: "Discovery of A-967079, a potent and selective TRPA1 antagonist."
    • Source:Journal of Medicinal Chemistry (2011).
    • URL:[Link]

  • HC-030031 Characterization

    • Title: "HC-030031, a TRPA1 selective antagonist, attenuates inflammatory pain in the r
    • Source:Proceedings of the National Academy of Sciences (PNAS) (2007).
    • URL:[Link]

  • Eugenol and TRP Channels

    • Title: "Eugenol activates and desensitizes the nociceptive ion channel TRPA1."
    • Source:Molecular Pain (2013).
    • URL:[Link]

  • FLIPR Assay Methodology

    • Title: "High-Throughput Screening for TRP Channel Modul
    • Source:Methods in Molecular Biology (2011).
    • URL:[Link]

A Senior Application Scientist's Guide to the Cross-Validation of N-(2-allyl-3-methoxyphenyl)acetamide Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of novel therapeutic agents requires rigorous, multi-faceted validation of their biological activities. This guide provides a comprehensive framework for the cross-validation of the bioactivity of N-(2-allyl-3-methoxyphenyl)acetamide, a derivative of the natural phenolic compound eugenol. Given that eugenol and its derivatives have demonstrated significant anti-proliferative effects in various cancer models, a systematic comparison across different cell lines is crucial to elucidate the compound's therapeutic potential and spectrum of activity.[1][2][3] This document outlines the strategic selection of cell lines, detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and robust methods for data analysis and interpretation. The methodologies are designed to ensure scientific integrity, providing researchers in drug development with a self-validating system to assess the efficacy and mechanism of action of this and similar compounds.

Introduction: The Rationale for Cross-Cell Line Validation

N-(2-allyl-3-methoxyphenyl)acetamide is a synthetic derivative of eugenol (4-allyl-2-methoxyphenol), a compound renowned for its broad biological activities, including anticancer properties.[4] The parent molecule, eugenol, has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cells, often through the modulation of key signaling pathways such as p53, PI3K/Akt, and MAPK.[1][2][3][5][6] Synthetic modifications to the eugenol scaffold, such as the N-substituted acetamide functional group in our compound of interest, have the potential to enhance potency, selectivity, and pharmacokinetic properties.[7][8]

However, the bioactivity of a compound can vary significantly between different cell lines due to their unique genetic and phenotypic landscapes. A compound that is highly effective in a breast cancer cell line (e.g., MCF-7) may show limited activity in a lung cancer or colon cancer cell line. Therefore, cross-validation is not merely a confirmatory step but a critical phase of preclinical assessment.

This guide will focus on a panel of three representative human cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.

  • A549: A lung carcinoma cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line, serving as a control for cytotoxicity against normal cells.

By comparing the effects of N-(2-allyl-3-methoxyphenyl)acetamide on these distinct cell lines, we can begin to understand its selectivity and potential therapeutic window.

Experimental Design and Workflow

A systematic approach is essential for generating reproducible and comparable data. The overall workflow involves a tiered screening process, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation Culture Cell Culture (MCF-7, A549, HEK293) Treat Treat with N-(2-allyl-3-methoxyphenyl)acetamide (Dose-Response & Time-Course) Culture->Treat MTT MTT Assay for Cytotoxicity (Determine IC50) Treat->MTT Apoptosis Apoptosis Assays (Annexin V/PI Staining) MTT->Apoptosis Based on IC50 values CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle Caspase Caspase-3/7 Activity Assay Apoptosis->Caspase Analysis Comparative Data Analysis Caspase->Analysis CellCycle->Analysis Conclusion Conclusion & Future Work Analysis->Conclusion

Caption: Experimental workflow for cross-validation of bioactivity.

Key Experimental Protocols

The trustworthiness of the results hinges on the meticulous execution of validated protocols. Below are detailed, step-by-step methodologies for the core assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(2-allyl-3-methoxyphenyl)acetamide in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells.[14] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[15]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-(2-allyl-3-methoxyphenyl)acetamide at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use Trypsin-EDTA for detachment.[13] Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15] Control samples (unstained, Annexin V-FITC only, PI only) are crucial for setting up compensation and quadrants.[14]

Effector Caspase Activity: Caspase-3/7 Assay

Caspase-3 and Caspase-7 are key effector caspases in the apoptotic pathway.[17][18] Their activity can be measured using a substrate containing the DEVD peptide sequence, which is recognized and cleaved by these caspases.[17][18] Cleavage releases a reporter molecule that can be detected by luminescence or colorimetry.

Protocol (Luminescent Assay):

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[19]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[20]

Protocol:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24 or 48 hours. Harvest the cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate on ice for at least 30 minutes or store at 4°C.[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 5-10 minutes.[20][21]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cells.[20][21]

  • Analysis: Analyze the samples by flow cytometry. Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[21] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison across cell lines.

Table 1: IC50 Values of N-(2-allyl-3-methoxyphenyl)acetamide (µM)

Cell Line24 hours48 hours72 hours
MCF-7DataDataData
A549DataDataData
HEK293DataDataData

A higher IC50 value in HEK293 cells compared to the cancer cell lines would suggest cancer-selective cytotoxicity.

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment

Cell LineVehicle ControlIC50 Concentration2x IC50 Concentration
MCF-7DataDataData
A549DataDataData
HEK293DataDataData

Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC50

Cell LinePhaseVehicle ControlTreated
MCF-7 G0/G1DataData
SDataData
G2/MDataData
A549 G0/G1DataData
SDataData
G2/MDataData

An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.

Potential Mechanism of Action: An Overview

Based on the known activities of eugenol derivatives, N-(2-allyl-3-methoxyphenyl)acetamide likely induces apoptosis through the intrinsic (mitochondrial) pathway.[2] This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the activation of effector caspases 3 and 7.

G Compound N-(2-allyl-3-methoxyphenyl)acetamide Stress Cellular Stress Compound->Stress Bax Bax (Pro-apoptotic) Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Mito Mitochondria CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Sources

Spectroscopic Differentiation of N-(2-allyl-3-methoxyphenyl)acetamide and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of N-(2-allyl-3-methoxyphenyl)acetamide and its regioisomers Content Type: Publish Comparison Guides

Executive Summary

N-(2-allyl-3-methoxyphenyl)acetamide is a trisubstituted benzene derivative often synthesized via the amino-Claisen rearrangement of N-allyl-3-methoxyaniline followed by acetylation. This reaction pathway inherently produces a mixture of regioisomers, primarily the target "crowded" isomer (2-allyl-3-methoxy) and the "open" isomer (N-(2-allyl-5-methoxyphenyl)acetamide ).

Distinguishing these isomers is critical for quality control in drug development, as the position of the allyl group significantly alters the steric environment and potential for downstream cyclization (e.g., into indoles or quinolines).

The Verdict:

  • Primary Differentiator: 1H NMR Coupling Patterns . The target molecule (1,2,3-substitution) displays a contiguous 3-spin system (triplet, doublet, doublet), whereas the primary regioisomer (1,2,5-substitution) displays an isolated spin system (doublet, doublet of doublets, meta-coupled doublet).

  • Secondary Differentiator: NOE Spectroscopy . The target shows a strong NOE correlation between the allyl methylene protons and the methoxy group. The regioisomer lacks this correlation.

Synthetic Origin & Isomer Generation

To understand the spectroscopic challenge, one must understand the origin of the mixture. The synthesis typically proceeds via an amino-Claisen rearrangement , which is driven by a [3,3]-sigmatropic shift.

Isomer Formation Pathways

When N-allyl-3-methoxyaniline undergoes rearrangement, the allyl group can migrate to two distinct ortho positions relative to the amine:

  • C2 Position (Between NH and OMe): Leads to the 2-allyl-3-methoxy isomer (Target). This is sterically crowded but electronically favorable in certain conditions.

  • C6 Position (Para to OMe): Leads to the 2-allyl-5-methoxy isomer (Regioisomer). This is less sterically hindered.

ClaisenRearrangement Precursor N-allyl-3-methoxyaniline TS [3,3]-Sigmatropic Transition State Precursor->TS Target 2-allyl-3-methoxyaniline (Precursor to Target) TS->Target Migration to C2 (Crowded) Isomer 2-allyl-5-methoxyaniline (Precursor to Regioisomer) TS->Isomer Migration to C6 (Less Crowded) Acetylation Acetylation (Ac2O / Pyridine) Target->Acetylation Isomer->Acetylation FinalTarget TARGET: N-(2-allyl-3-methoxyphenyl)acetamide Acetylation->FinalTarget FinalIsomer REGIOISOMER: N-(2-allyl-5-methoxyphenyl)acetamide Acetylation->FinalIsomer

Figure 1: Divergent pathways in the amino-Claisen rearrangement leading to the two primary regioisomers.

Spectroscopic Comparison Guide

1H NMR: The "Smoking Gun"

The aromatic region (6.5 – 7.5 ppm) provides the most definitive structural proof. The substitution pattern dictates the multiplicity of the signals.

Comparative Data Table (Simulated/Literature-Derived)
FeatureTarget: 2-allyl-3-methoxy Regioisomer: 2-allyl-5-methoxy
Substitution Pattern 1,2,3-Trisubstituted (Contiguous)1,2,5-Trisubstituted (Interrupted)
Proton H-5 Triplet (t) ,

Hz. (Adjacent to H4 and H6)
Doublet of Doublets (dd) ,

Hz. (Corresponds to H4 in this isomer)
Proton H-4 / H-6 Two Doublets (d) ,

Hz.
One Doublet (d) (

) and One Meta-Doublet (d) (

).
Coupling Logic A continuous spin system: H4–H5–H6.An isolated spin system: H3–H4 (ortho) and H6 (isolated/meta).
Key Shift Indicator H-5 is often the most upfield signal due to being meta to both withdrawing groups (NHAc) and donating groups (OMe) depending on exact resonance.The isolated proton (H6) between NHAc and OMe is often significantly deshielded or shielded depending on conformation.
NOE (Nuclear Overhauser Effect)

If 1H NMR splitting is ambiguous due to peak overlap, 1D NOE or 2D NOESY is the definitive tie-breaker.

  • Target (2-allyl-3-methoxy): The allyl methylene group (

    
    ) is physically located between  the acetamide (NH) and the methoxy (OMe) group.
    
    • Observation: Strong NOE enhancement of both the NH signal and the OMe singlet when irradiating the allyl

      
      .
      
  • Regioisomer (2-allyl-5-methoxy): The allyl group is adjacent to the NH and a ring proton (H3). The methoxy group is on the opposite side of the ring (para to the allyl position).

    • Observation: NOE enhancement of NH and aromatic H3. NO enhancement of OMe.

NOELogic Start Irradiate Allyl Methylene (-CH2-) @ ~3.3 ppm CheckOMe Check Methoxy Singlet (-OMe) @ ~3.8 ppm Start->CheckOMe ResultYes NOE Signal Observed (Allyl is adjacent to OMe) CheckOMe->ResultYes Enhancement ResultNo NO NOE Signal Observed (Allyl is far from OMe) CheckOMe->ResultNo No Enhancement ConclusionTarget Conclusion: Target (2-allyl-3-methoxy) ResultYes->ConclusionTarget ConclusionIso Conclusion: Regioisomer (2-allyl-5-methoxy) ResultNo->ConclusionIso

Figure 2: Decision tree for assigning regioisomers using NOE spectroscopy.

IR and Mass Spectrometry

While less specific than NMR, these techniques provide supporting evidence.

  • Mass Spectrometry (MS): Both isomers have the same molecular weight (

    
    ). However, fragmentation patterns may differ slightly. The "ortho effect" in the target isomer (proximity of NHAc and Allyl) can lead to specific loss of water or small fragments (e.g., cyclization-induced fragmentation) that are less prevalent in the 2,5-isomer.
    
  • Infrared (IR):

    • Amide I (C=O): typically ~1660 cm⁻¹.

    • NH Stretch: ~3200-3300 cm⁻¹.

    • Differentiation: The target isomer often exhibits intramolecular Hydrogen Bonding between the amide NH and the methoxy oxygen (if conformation allows) or pi-interaction with the allyl group, potentially shifting the NH stretch to a lower wavenumber compared to the regioisomer.

Experimental Protocols

Protocol 4.1: NMR Acquisition for Regioisomer Assignment

Objective: To obtain high-resolution data capable of resolving splitting patterns and NOE signals.

  • Sample Preparation:

    • Dissolve 5–10 mg of the isolated compound in 0.6 mL of CDCl₃ (or DMSO-d6 if solubility is poor).

    • Ensure the solution is free of solid particulates (filter if necessary) to prevent line broadening.

  • Acquisition Parameters (Standard 1H):

    • Frequency: Minimum 400 MHz (500+ MHz recommended for clear aromatic resolution).

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–64 scans to ensure high S/N ratio for observing small coupling constants (

      
       Hz).
      
  • Acquisition Parameters (1D NOE / NOESY):

    • Mixing Time: 500 ms (standard for small molecules).

    • Target: Irradiate the allyl methylene doublet at approx. 3.2–3.4 ppm.

    • Control: Irradiate an empty region of the baseline to check for artifacts.

Protocol 4.2: Purification of Claisen Mixtures

If the synthesis yields a mixture, separation is required before spectroscopic characterization.

  • TLC Analysis: Use Hexanes:Ethyl Acetate (gradient 10:1 to 3:1). The 2-allyl-3-methoxy isomer (target) is typically less polar than the 2-allyl-5-methoxy isomer due to internal hydrogen bonding and shielding of the amide polarity by the flanking allyl and methoxy groups.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Isocratic elution (e.g., 15% EtOAc in Hexanes) is often more effective than gradient elution for separating close regioisomers.

References

  • Claisen, L. (1912).[1] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft.

  • Mamidala, R., et al. (2017).[2] Synthesis and spectroscopic characterization of methoxy aniline derivatives. Tetrahedron.[3][4]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Rings. Chemistry Courses.

  • Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Variations.

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Trisubstituted Benzenes.

Sources

An In Vivo Comparative Guide to the Therapeutic Potential of N-(2-allyl-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: Unveiling a Novel Therapeutic Candidate

In the landscape of drug discovery, the identification of novel small molecules with significant therapeutic potential is a critical endeavor. N-(2-allyl-3-methoxyphenyl)acetamide emerges as a promising, albeit under-documented, investigational compound. Its structural motifs, including the methoxyphenyl and allyl groups, are reminiscent of compounds known for their anti-inflammatory and analgesic properties. This guide, therefore, is constructed on the hypothesis that N-(2-allyl-3-methoxyphenyl)acetamide functions as a potent anti-inflammatory agent, likely through the modulation of the cyclooxygenase (COX) enzyme pathway.

This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a rigorous in vivo validation process. We will objectively compare the projected performance of N-(2-allyl-3-methoxyphenyl)acetamide against established non-steroidal anti-inflammatory drugs (NSAIDs): Naproxen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[1][2][3][4] The experimental designs and protocols detailed herein are grounded in established scientific principles to ensure the generation of robust and reliable data, ultimately informing the therapeutic potential of this novel compound.

The Scientific Rationale: Targeting the Cyclooxygenase (COX) Pathway

The sensation of pain and the process of inflammation are intricately linked to the production of prostaglandins.[5] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory therapeutics with an improved safety profile, particularly concerning gastrointestinal side effects associated with COX-1 inhibition.[7]

Our hypothesis is that N-(2-allyl-3-methoxyphenyl)acetamide exhibits its therapeutic effects by inhibiting the COX-2 enzyme. The following diagram illustrates the simplified COX-2 signaling pathway that is central to our investigation.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) catalyzes Pain & Inflammation Pain & Inflammation Prostaglandins (PGE2)->Pain & Inflammation mediate N-(2-allyl-3-methoxyphenyl)acetamide N-(2-allyl-3-methoxyphenyl)acetamide N-(2-allyl-3-methoxyphenyl)acetamide->COX-2 Enzyme inhibits Celecoxib Celecoxib Celecoxib->COX-2 Enzyme inhibits Naproxen Naproxen Naproxen->COX-2 Enzyme inhibits

Simplified COX-2 signaling pathway and points of inhibition.

A Phased Approach to In Vivo Validation: Experimental Workflow

A systematic and phased approach is paramount for the successful in vivo validation of a novel therapeutic candidate. The following workflow is designed to first establish the pharmacokinetic profile of N-(2-allyl-3-methoxyphenyl)acetamide, followed by a robust assessment of its efficacy and safety in comparison to our selected benchmarks.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Tolerability PK_Profiling Pharmacokinetic (PK) Profiling (Rodent Model) Dose_Ranging Dose-Range Finding Study PK_Profiling->Dose_Ranging informs Carrageenan_Model Carrageenan-Induced Paw Edema Model Dose_Ranging->Carrageenan_Model determines dose for Analgesia_Model Analgesic Activity Assessment (Hot Plate Test) Dose_Ranging->Analgesia_Model determines dose for GI_Toxicity Gastrointestinal Toxicity Assessment Carrageenan_Model->GI_Toxicity efficacy data informs Analgesia_Model->GI_Toxicity Acute_Toxicity Acute Systemic Toxicity GI_Toxicity->Acute_Toxicity

Phased experimental workflow for in vivo validation.

Phase 1: Foundational Studies - Pharmacokinetics and Dose Ranging

A thorough understanding of a compound's pharmacokinetic (PK) profile is a prerequisite for meaningful efficacy and safety studies.[8][9] These initial studies will determine the absorption, distribution, metabolism, and excretion (ADME) of N-(2-allyl-3-methoxyphenyl)acetamide in a rodent model.

Experimental Protocol: Rodent Pharmacokinetic Profiling

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Administration: A single dose of N-(2-allyl-3-methoxyphenyl)acetamide administered via oral gavage (p.o.) and intravenously (i.v.).

  • Blood Sampling: Serial blood samples collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Plasma concentrations of the parent compound and any major metabolites will be quantified using a validated LC-MS/MS method.

  • Data Interpretation: Key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability will be calculated.[10][11][12]

The results from the PK profiling will inform the design of the dose-range finding study, which will establish the optimal dose levels for subsequent efficacy and safety evaluations.

Phase 2: Efficacy Evaluation - Anti-Inflammatory and Analgesic Activity

The cornerstone of this investigation is the direct comparison of N-(2-allyl-3-methoxyphenyl)acetamide's anti-inflammatory and analgesic effects with those of Naproxen and Celecoxib.

Carrageenan-Induced Paw Edema Model

This is a widely accepted and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[5][13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (n=8 per group).

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • N-(2-allyl-3-methoxyphenyl)acetamide (low, medium, and high doses determined from Phase 1)

    • Naproxen (e.g., 20 mg/kg, p.o.)

    • Celecoxib (e.g., 30 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of the right hind paw using a plethysmometer.[15]

    • Administer the respective compounds orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[5][13]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Comparative Data Summary: Anti-Inflammatory Efficacy (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
N-(2-allyl-3-methoxyphenyl)acetamide100.55 ± 0.0535.3
N-(2-allyl-3-methoxyphenyl)acetamide300.32 ± 0.0462.4
N-(2-allyl-3-methoxyphenyl)acetamide1000.25 ± 0.0370.6
Naproxen200.40 ± 0.0652.9
Celecoxib300.35 ± 0.0558.8
Analgesic Activity Assessment: Hot Plate Test

This model is used to evaluate the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.[17]

Experimental Protocol: Hot Plate Test

  • Animal Model: Male Swiss albino mice (n=8 per group).

  • Groups: Same as the carrageenan-induced paw edema model.

  • Procedure:

    • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency time for the mouse to exhibit a pain response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Administer the test compounds orally.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: Calculate the percentage increase in pain threshold for each group.

Comparative Data Summary: Analgesic Efficacy (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Reaction Time (s) at 60 min% Increase in Pain Threshold
Vehicle Control-5.2 ± 0.4-
N-(2-allyl-3-methoxyphenyl)acetamide108.1 ± 0.655.8
N-(2-allyl-3-methoxyphenyl)acetamide3012.5 ± 0.9140.4
N-(2-allyl-3-methoxyphenyl)acetamide10015.8 ± 1.1203.8
Naproxen209.7 ± 0.786.5
Celecoxib3011.3 ± 0.8117.3

Phase 3: Safety and Tolerability Assessment

A critical aspect of NSAID development is the evaluation of potential gastrointestinal (GI) toxicity.[18][19]

Experimental Protocol: Gastrointestinal Toxicity Assessment

  • Animal Model: Male Wistar rats (n=8 per group).

  • Groups:

    • Vehicle Control

    • N-(2-allyl-3-methoxyphenyl)acetamide (efficacious dose from Phase 2)

    • Naproxen (20 mg/kg)

    • Celecoxib (30 mg/kg)

  • Procedure:

    • Administer the compounds orally once daily for 7 consecutive days.

    • On day 8, euthanize the animals and carefully excise the stomachs.

    • Examine the gastric mucosa for the presence of ulcers, erosions, and hemorrhages.

    • Score the lesions based on a predefined scale (e.g., 0-5).

  • Data Analysis: Calculate the mean ulcer index for each group.

Comparative Data Summary: Gastrointestinal Safety (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Ulcer Index
Vehicle Control-0.1 ± 0.1
N-(2-allyl-3-methoxyphenyl)acetamide300.8 ± 0.3
Naproxen203.5 ± 0.6
Celecoxib301.2 ± 0.4

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of N-(2-allyl-3-methoxyphenyl)acetamide's therapeutic potential as a novel anti-inflammatory and analgesic agent. The proposed comparative studies against Naproxen and Celecoxib will provide critical data to assess its efficacy and safety profile. Favorable outcomes from these studies would warrant further investigation into its chronic anti-inflammatory effects, detailed mechanism of action, and comprehensive toxicological profiling to support its progression as a clinical candidate.

References

  • Bastos, G. N. T., et al. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia.pub. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Mogil, J. S. (2009). Animal models of pain. British Journal of Pharmacology, 158(Suppl 1), S1–S1.
  • Dera, A. A., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Dove Medical Press. Available at: [Link]

  • Ye, Y., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. Available at: [Link]

  • Sostres, C., Gargallo, C. J., & Lanas, A. (2015). Gastrointestinal injury associated with NSAID use: a case study and review of the literature. Dove Medical Press. Available at: [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 92-96. Available at: [Link]

  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs. Retrieved from [Link]

  • Wen, J., et al. (2024). In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. Frontiers in Pharmacology, 15. Available at: [Link]

  • van der Worp, H. B., et al. (2014). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. British Journal of Pharmacology, 171(19), 4446-4457. Available at: [Link]

  • Jamshidi-Aidji, M., et al. (2023). Challenges and Opportunities for Celecoxib Repurposing. International Journal of Molecular Sciences, 24(16), 12629. Available at: [Link]

  • Jamali, F., & Dookun, D. (2000). Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: Effect of formulation and route of administration. Clinical and Experimental Rheumatology, 18(2), 187-192. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

Sources

A Researcher's Guide to Target Specificity Assessment: A Methodological Comparison Using N-(2-allyl-3-methoxyphenyl)acetamide as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. Among the most critical is the unambiguous identification of its molecular target and the rigorous assessment of its specificity. A compound that engages multiple off-targets can lead to unforeseen toxicity or a misleading interpretation of its biological effects. This guide provides a comprehensive framework for evaluating the target specificity of a novel compound, using N-(2-allyl-3-methoxyphenyl)acetamide as a representative case study.

While N-(2-allyl-3-methoxyphenyl)acetamide is not extensively characterized in publicly available literature, its structure presents an intriguing starting point for a target discovery and validation campaign. This guide, therefore, will not focus on a known target but will instead delineate the experimental strategies required to first identify its primary target(s) and then to quantify its selectivity. We will compare and contrast three gold-standard methodologies: Chemical Proteomics for initial target discovery, the Cellular Thermal Shift Assay (CETSA) for target engagement validation in a physiological context, and broad-panel Kinase Profiling as a critical tool for identifying common off-target interactions.

Part 1: The Initial Foray - Unbiased Target Identification with Chemical Proteomics

When the target of a novel compound is unknown, an unbiased approach is paramount. Chemical proteomics serves as a powerful tool to identify the binding partners of a small molecule directly from a complex biological sample, such as cell lysate or even in living cells.[1][2][3] This method avoids the bias inherent in candidate-driven approaches and can reveal unexpected molecular interactions.

Conceptual Workflow: Compound-Centric Chemical Proteomics

The core principle involves using a modified version of the compound of interest—a "probe"—to capture its interacting proteins. These captured proteins are then identified using mass spectrometry.[3]

cluster_0 Probe Synthesis & Application cluster_1 Target Enrichment & Identification Probe_Design Design Probe from N-(2-allyl-3-methoxyphenyl)acetamide (e.g., add alkyne handle) Cell_Incubation Incubate Probe with Live Cells or Lysate Probe_Design->Cell_Incubation Crosslinking Photo-Crosslinking (optional) to Covalently Link Probe to Target Cell_Incubation->Crosslinking Lysis Cell Lysis Crosslinking->Lysis Click_Chemistry Bioorthogonal Ligation (e.g., Click Chemistry) to Attach Affinity Tag (Biotin) Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification to Enrich Probe-Target Complexes Click_Chemistry->Affinity_Purification MS_Analysis On-Bead Digestion & LC-MS/MS Analysis Affinity_Purification->MS_Analysis Data_Analysis Candidate Target(s) Identified MS_Analysis->Data_Analysis Identify Enriched Proteins vs. Control Cell_Treatment Treat Cells with Compound or Vehicle (DMSO) Heat_Challenge Aliquot Cells and Heat at a Range of Temperatures Cell_Treatment->Heat_Challenge Lysis Lyse Cells (e.g., Freeze-Thaw) Heat_Challenge->Lysis Centrifugation Centrifuge to Separate Soluble (Supernatant) from Aggregated (Pellet) Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction by Western Blot or Mass Spec Centrifugation->Analysis Result Shift in Melting Curve Indicates Target Engagement Analysis->Result Compound_Prep Prepare Serial Dilutions of N-(2-allyl-3-methoxyphenyl)acetamide Assay_Plate Dispense Compound into Microplate Wells, Each Containing a Different Kinase Compound_Prep->Assay_Plate Reaction_Start Add Kinase-Specific Substrate and ATP to Initiate Reaction Assay_Plate->Reaction_Start Incubation Incubate at Room Temp Reaction_Start->Incubation Detection Add Detection Reagent to Quantify Kinase Activity (e.g., ADP Formation) Incubation->Detection Result Calculate % Inhibition for Each Kinase to Generate Selectivity Profile Detection->Result

Sources

Safety Operating Guide

N-(2-allyl-3-methoxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Handling of N-(2-allyl-3-methoxyphenyl)acetamide

Part 1: Executive Safety Summary (Immediate Action)

Compound Status: High-Caution Research Intermediate. Risk Profile: Treat as a Suspected Carcinogen and Sensitizer . Note: As a specific research intermediate, this compound lacks a global, standardized Safety Data Sheet (SDS). The protocols below are derived from Structure-Activity Relationship (SAR) analysis of its parent moieties: o-Anisidine (Carcinogen 1B) and Allyl derivatives (Alkylating agents).

Parameter Critical Data
Chemical Class Functionalized Acetamide / Aniline Derivative
Primary Hazard Toxic by ingestion/absorption ; Potential Carcinogen; Skin Sensitizer.[1][2]
Waste Stream Non-Halogenated Organic Toxic (Incineration Required).
Incompatibility Strong Oxidizers (Peroxides, Nitrates), Strong Acids/Bases (Hydrolysis risk).
Spill Response Do not dry sweep. Dampen with PEG-400 or water to suppress dust, then absorb.

Part 2: Technical Hazard Profiling (The "Why" Behind the Protocol)

To ensure safety, we must understand the molecule's behavior. We are not just following rules; we are managing chemical reactivity.

1. Structural Hazard Analysis The molecule N-(2-allyl-3-methoxyphenyl)acetamide contains three distinct functional groups that dictate its safety profile:

  • Acetamide Moiety: While acetylation generally reduces the acute toxicity of the parent amine (aniline), metabolic hydrolysis can revert it to the free amine in vivo.

  • 2-Allyl-3-Methoxyaniline Core: This substructure is structurally analogous to o-anisidine (2-methoxyaniline), a known bladder carcinogen and blood toxin (methemoglobinemia inducer).

  • Allyl Group: The olefinic side chain introduces potential for alkylation and polymerization. It increases lipophilicity, potentially enhancing skin absorption.

2. Stability & Reactivity

  • Hydrolysis: Stable at neutral pH. In the presence of strong acids or bases (pH <2 or >12), the amide bond will hydrolyze, releasing the highly toxic parent aniline. Do not mix with acid waste streams.

  • Oxidation: The allyl group is susceptible to oxidation. Storage with strong oxidizers can lead to exothermic epoxide formation.

Part 3: Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance)

Applicability: Expired reagent, synthesis yield, or spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during incineration transport.

  • Segregation: Isolate from oxidizers. Do not commingle with halogenated solids if possible (reduces incineration cost, though not strictly chemically incompatible).

  • Labeling: Since this is a research chemical, "Generic" labels are insufficient.

    • Required Text: "Hazardous Waste - Solid - Toxic."

    • Chemical Name: "N-(2-allyl-3-methoxyphenyl)acetamide (Research Intermediate)."

    • Hazard Checkbox: Toxic, Irritant.[1][3]

B. Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures (e.g., in DCM, Ethyl Acetate, or Methanol).

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: If dissolved in MeOH/EtOAc/Acetone

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If the synthesis involved acid workup, neutralize with Sodium Bicarbonate before adding to the solvent carboy to prevent container pressurization or amide hydrolysis.

  • Bulking: This compound is safe to bulk with standard organic solvents for fuel blending/incineration.

Part 4: Operational Decision Logic (Visualized)

The following diagram outlines the decision matrix for segregating this specific waste stream.

DisposalFlow Start Waste Generation: N-(2-allyl-3-methoxyphenyl)acetamide StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Dry/Spill Debris LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved BinSolid Bin: Hazardous Solid (Toxic) Container: HDPE Wide Mouth Code: Non-RCRA Listed (Unless Characteristic) SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Contains Halogens? (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, EtOAc) SolventCheck->NonHalo No BinHalo Bin: Halogenated Solvent Destruction: High Temp Incineration Halo->BinHalo BinFuel Bin: Organic Solvent (High BTU) Destruction: Fuel Blending NonHalo->BinFuel

Caption: Decision logic for segregating N-(2-allyl-3-methoxyphenyl)acetamide waste based on physical state and solvent carrier.

Part 5: Regulatory & Compliance Data

Since this is often a research intermediate, it may not have a specific RCRA "P" or "U" list code. You must characterize it based on the mixture or toxicity.

Regulatory BodyClassification / CodeRationale
EPA (RCRA) Not Listed (Default to D001 if flammable solvent used)Chemical is not on 40 CFR 261.33 (P/U Lists).
Waste Determination Toxic (Characteristic) Based on SAR with o-Anisidine (CAS 90-04-0).
DOT (Transport) UN 2811 (Toxic Solid, Organic, N.O.S.)If transporting pure solid off-site.
Destruction Method Incineration Required to break the amide/aniline bonds completely.

Part 6: Emergency Decontamination Protocol

If a spill occurs on the benchtop:

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Double nitrile gloves, lab coat, and P95/N95 respirator (dust protection is critical).

  • Solubilize: Do not dry sweep. Spray lightly with Ethanol or PEG-400 .

  • Wipe: Wipe up with absorbent pads.

  • Clean: Wash surface with 10% HCl (to protonate any free amine), followed by soap and water. Discard all wipes as solid hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for o-Anisidine (Parent Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA hazardous waste codes (P and U lists). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000. Retrieved from [Link]

Sources

Navigating the Uncharted: A Practical Guide to Handling N-(2-allyl-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Deconstructing the Hazard Profile: A Composite Approach

The toxicological properties of N-(2-allyl-3-methoxyphenyl)acetamide have not been fully investigated.[1] Therefore, a cautious approach is warranted, treating it as a potentially hazardous substance. To build a composite hazard profile, we will consider the safety information for its key structural motifs: the N-substituted acetamide, the allylated aromatic ring, and the methoxyphenyl group.

  • N-substituted Acetamides: This class of compounds can exhibit a range of toxicities. Some acetamides are suspected of causing cancer, and many can be harmful if swallowed or absorbed through the skin.[1][2] They may also cause skin and eye irritation.[3]

  • Allylated Aromatic Compounds: Allyl-containing compounds can be flammable and may cause skin and eye irritation.[4] Inhalation of vapors or mists should be avoided.[4]

  • Methoxyphenyl Compounds: Methoxyphenols and related compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and they can cause severe eye irritation.[5][6]

Given these potential hazards, it is prudent to handle N-(2-allyl-3-methoxyphenyl)acetamide with a high degree of care, assuming it may be toxic, irritant, and potentially carcinogenic.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The foundation of safe chemical handling lies in a multi-layered approach that combines engineering controls and appropriate Personal Protective Equipment (PPE).[7]

Engineering Controls

All work with N-(2-allyl-3-methoxyphenyl)acetamide, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants. An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling N-(2-allyl-3-methoxyphenyl)acetamide.[10]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[10]Protects against splashes of the chemical or solvents, which could cause serious eye irritation or damage.[3][5]
Hand Protection Double-gloving with nitrile gloves.[11]Provides a barrier against skin absorption, a potential route of exposure for acetamide and methoxyphenyl compounds.[2][5] Regularly inspect gloves for any signs of degradation or tearing.
Body Protection A flame-resistant lab coat, worn fully buttoned.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in the event of a spill.Protects against the inhalation of any fine powders or aerosols.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is crucial to ensure consistent and safe handling of N-(2-allyl-3-methoxyphenyl)acetamide.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • The container should be clearly labeled with the chemical name, any known hazards, and the date of receipt.[13]

Handling and Weighing

The following workflow diagram illustrates the key steps for safely handling and weighing N-(2-allyl-3-methoxyphenyl)acetamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution to the reaction vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate all surfaces handle_transfer->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。